Z-Gln-OSu
Description
The Role of Activated Amino Acid Esters in Peptide Chemistry Research
Activated amino acid esters play a fundamental role in both solution-phase and solid-phase peptide synthesis methodologies. They function as acylating agents, reacting with the free amino group of another amino acid or peptide to form a stable amide (peptide) bond wikipedia.org. The activation renders the carboxyl group more susceptible to nucleophilic attack by the amine. Various types of activated esters exist, and their selection depends on factors such as reactivity, stability, and compatibility with different protecting group strategies and reaction conditions bachem.comamerigoscientific.com. The use of activated esters, including N-hydroxysuccinimide (OSu) esters, allows for efficient coupling with minimized side reactions when properly implemented bachem.com.
Significance of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis Strategies
The benzyloxycarbonyl (Z), or carbobenzoxy (Cbz), group is a widely used N-terminal amino protecting group in peptide synthesis bachem.comtotal-synthesis.com. Introduced by Bergmann and Zervas in the early 1930s, the Z group was foundational to the first successful method for controlled peptide chemical synthesis, dominating the field for two decades total-synthesis.comwikipedia.org. Its significance lies in its ability to protect the α-amino group during coupling reactions, preventing unwanted side reactions like self-coupling or polymerization wikipedia.orgwiley-vch.de. The Z group is typically stable to basic conditions and mild acids but can be removed by catalytic hydrogenation or strong acids such as HBr in acetic acid or neat HF bachem.comtotal-synthesis.commasterorganicchemistry.com. This orthogonality to other protecting groups like Boc (removed by acid) and Fmoc (removed by base) makes the Z group valuable in various synthetic strategies, particularly in solution-phase synthesis and for the protection of side chains in Boc-based solid-phase synthesis masterorganicchemistry.compeptide.comresearchgate.net.
Z-Gln-OSu as a Key Building Block for Glutamine Incorporation in Academic Research
This compound is a specific activated ester where the α-amino group of glutamine is protected by the Z group, and the carboxyl group is activated as an N-hydroxysuccinimide ester. This combination makes this compound a valuable building block for introducing glutamine residues into peptides in academic research. The Z protection ensures that the amino group does not interfere with the coupling reaction, while the OSu ester provides sufficient reactivity for amide bond formation with a free amine. While unprotected glutamine derivatives can suffer from poor solubility and side reactions like pyroglutamyl formation, the protected and activated form in this compound helps mitigate these issues, contributing to more efficient and cleaner synthesis, particularly in solution-phase methods researchgate.netgoogle.comgoogle.com. Research findings demonstrate the successful use of Z-protected amino acid OSu esters in various peptide coupling reactions nih.gov.
Historical Context and Evolution of N-Hydroxysuccinimide (OSu) Esters in Synthetic Methodologies
The development of N-hydroxysuccinimide (NHS) esters, also known as OSu esters, as activating agents for carboxylic acids traces back to the 1960s, following earlier work on other activated esters like 4-nitrophenol (B140041) esters amerigoscientific.com. Anderson and co-workers introduced NHS esters in 1963, recognizing their utility in peptide synthesis amerigoscientific.com. A key advantage of NHS esters is the formation of water-soluble byproducts under neutral conditions, which simplifies purification in some cases amerigoscientific.com. NHS esters are generally stable for storage and react selectively with primary aliphatic amines, forming stable amide bonds amerigoscientific.comglenresearch.com. Their ease of preparation, reactivity under mild conditions, and compatibility with aqueous environments have made them versatile tools not only in peptide chemistry but also in bioconjugation and other synthetic applications amerigoscientific.comglenresearch.com. The preparation of NHS esters typically involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling reagent like DCC or EDC wikipedia.org. Alternatively, they can be prepared from protected amino acids and N-hydroxysuccinimide using reagents like Z-Cl or Fmoc-OSu wiley-vch.dersc.org.
The evolution of synthetic methodologies in peptide chemistry has seen the introduction and refinement of numerous activating groups and protecting strategies aimed at improving coupling efficiency, minimizing racemization, and enabling the synthesis of complex peptide sequences bachem.comwikipedia.orgmdpi.com. OSu esters, including those derived from Z-protected amino acids like this compound, represent an important step in this evolution, offering a reliable method for controlled amide bond formation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O7/c18-13(21)7-6-12(16(24)27-20-14(22)8-9-15(20)23)19-17(25)26-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,18,21)(H,19,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADPWIOJORBEB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679833 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34078-85-8 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-[(benzyloxy)carbonyl]-L-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Z Gln Osu
Nucleophilic Acylation Mechanism in Amide Bond Formation with Z-Gln-OSu
The formation of an amide bond using active esters like this compound involves a nucleophilic acyl substitution mechanism. The succinimido (OSu) group serves as an electron-withdrawing leaving group, enhancing the electrophilicity of the carbonyl carbon of the activated glutamine residue. The mechanism typically proceeds through a two-step process. Initially, the amino group of the incoming amino acid or peptide nucleophilically attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. thieme-connect.de Subsequently, the tetrahedral intermediate collapses, expelling the N-hydroxysuccinimide (NHS) leaving group and regenerating the carbonyl, thus forming the desired amide (peptide) bond. thieme-connect.de This fundamental principle underlies amide coupling reactions, where an activated carboxylic acid derivative reacts with an amine to generate the amide product. researchgate.net
Factors Influencing Reactivity and Efficiency in this compound Mediated Couplings
The efficiency and rate of peptide bond formation mediated by this compound are influenced by several factors, including the choice of solvent, the stoichiometry of reactants, and the presence of additives, particularly bases.
Solvent Effects on Reaction Kinetics and Yields
The solvent plays a critical role in peptide coupling reactions by influencing the solubility of reactants and intermediates, stabilizing transition states, and affecting reaction kinetics. whiterose.ac.uk While specific data on solvent effects for this compound are less detailed in the provided context, general principles for active ester couplings apply. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are often favored due to their ability to dissolve a wide range of organic compounds and salts and their capacity to stabilize charged intermediates. whiterose.ac.uk However, the choice of solvent can impact yields and purity, with some solvents leading to considerably lower yields and purity in related active ester formations. ekb.eg The solvent's ability to form hydrogen bonds or coordinate with reactants can also influence the reaction rate and selectivity. whiterose.ac.uk
Influence of Stoichiometry and Additives (e.g., Bases)
The stoichiometry of the reactants is crucial for achieving high yields and minimizing side reactions. Typically, a slight excess of the activated amino acid derivative (this compound) and the amine component is used to drive the reaction to completion. The presence of a base is often necessary to neutralize the acidic byproduct (N-hydroxysuccinimide) formed during the coupling reaction and to ensure the amine component is in its free, nucleophilic form. google.com Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly employed. google.com While bases facilitate the coupling by deprotonating the amino component and neutralizing acidic byproducts, an excess of strong base can potentially increase the risk of side reactions such as racemization. ekb.egbachem.com Additives, such as N-hydroxysuccinimide (HOSu) itself (though it is the leaving group here) or similar auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt), are sometimes used in peptide couplings with other activation methods to suppress undesired side reactions and reduce racemization. google.comthieme-connect.de
Analysis of Potential Side Reactions in this compound Couplings
Despite the relative efficiency of active ester couplings, several side reactions can occur when using activated amino acid derivatives like this compound, particularly concerning the chiral integrity of the activated amino acid and the reactivity of the glutamine side chain.
Racemization Pathways of the Activated Amino Acid
Racemization, the loss of stereochemical purity at the α-carbon of the activated amino acid, is a significant concern in peptide synthesis. Urethane-protected amino acids, including those with Z (carbobenzyloxy) protection, generally retain their optical purity upon activation. bachem.com However, racemization can occur through the abstraction of the α-hydrogen. bachem.com Two main pathways for racemization are typically discussed: direct α-abstraction leading to an enolic intermediate, and the formation of a 5-membered oxazolinone ring. bachem.com The latter pathway, involving the formation of an azlactone (oxazol-5(4H)-one), is particularly relevant for activated N-acyl amino acids and is readily formed in the presence of bases. bachem.comthieme-connect.dethieme-connect.de While Z-protected amino acids are less prone to oxazolinone formation compared to those with acyl (e.g., acetyl, benzoyl) or peptidyl N-terminal groups, it remains a potential pathway for racemization, especially under basic conditions. bachem.comthieme-connect.de The presence and strength of the base used to neutralize acidic byproducts can influence the extent of racemization. ekb.egbachem.com
Dehydration of the Glutamine Amide Side Chain in Peptide Synthesis
A specific side reaction associated with glutamine (Gln) residues during peptide synthesis, particularly when using activating agents, is the dehydration of the side chain amide group. This reaction leads to the formation of a nitrile-containing byproduct. bachem.comgoogle.compeptide.comug.edu.pl This dehydration is often catalyzed by bases and is more prevalent in certain coupling protocols. ug.edu.pl While the mechanism can vary depending on the activation method, with carbodiimides, the intermediate O-acylisourea can be attacked by the amide carbonyl, leading to an imino succinic anhydride (B1165640) which then eliminates to form the nitrile. thieme-connect.de This side reaction can be suppressed by using fast-reacting nucleophiles as additives or, more effectively, by protecting the glutamine side chain amide. thieme-connect.deug.edu.plpeptide.com Side chain protecting groups, such as the xanthenyl (Xan) or trityl (Trt) groups, are commonly employed to prevent this dehydration and improve coupling efficiency, especially in sequences rich in Asn and Gln. google.comug.edu.plpeptide.comresearchgate.net Protection of the side chain also enhances the solubility of the activated glutamine derivatives. google.comug.edu.plresearchgate.net
Formation of Acyl Migration Products and Other Impurities
The synthesis and reactions of glutamine-containing activated esters, including this compound, can be accompanied by the formation of undesirable side products. A significant concern with glutamine derivatives is the potential for side reactions involving the side-chain carboxamide group. During activation, particularly with carbodiimide-mediated methods used in the synthesis of active esters, the carboxamide group of glutamine can be susceptible to dehydration. thieme-connect.de
This dehydration can lead to the formation of γ-cyano-substituted amino acid esters, which are themselves acylating agents and can be incorporated into peptides, leading to impurities. thieme-connect.de While the direct synthesis of this compound typically involves reaction of Z-Gln-OH with N-hydroxysuccinimide using a coupling agent like DCC google.com, the potential for side-chain involvement during the activation step or subsequent coupling reactions needs to be considered.
Another potential side reaction in peptide synthesis involving activated amino acid derivatives is acyl migration. While acyl migration is more commonly discussed in the context of aspartic acid residues (formation of aspartimides) or serine/threonine residues (N→O acyl shift) neu.eduugent.be, the specific structure of glutamine presents a different set of potential intramolecular reactions. Although not as prevalent as aspartimide formation, intramolecular reactions involving the glutamine side chain could theoretically lead to rearranged products or cyclic byproducts under certain conditions, particularly in the presence of bases or specific catalysts. The literature highlights that side reactions are dependent on factors such as the side chain functionalities, protecting groups, reactivity of the carboxyl group, and the basicity of the amino function. bachem.com
The formation of impurities can be influenced by the reaction conditions, such as temperature, solvent, and the presence of additives. For instance, carbodiimide-mediated couplings at higher temperatures are known to increase the likelihood of side reactions. bachem.com Appropriate side-chain protection strategies for glutamine, although not always necessary when using pre-activated derivatives like this compound, can help mitigate some of these issues when synthesizing the activated ester itself or in subsequent coupling steps involving sensitive sequences. peptide.comgoogle.comgoogle.com
Comparative Reactivity Studies of this compound with Other Activated Glutamine Derivatives
This compound is one of several activated glutamine derivatives used in peptide synthesis. Other common activated esters include those derived from 4-nitrophenol (B140041) (ONp), pentafluorophenol (B44920) (OPfp), and benzotriazole (B28993) (OBt). These active esters vary in their reactivity and suitability for different synthetic strategies. thieme-connect.de
Hydroxysuccinimide esters, such as this compound, are generally considered to be moderately reactive. They are sufficiently reactive to undergo aminolysis with amino components but are often stable enough to be isolated and purified. thieme-connect.de This contrasts with more highly reactive esters like pentafluorophenyl esters (e.g., Fmoc-Gln-OPfp), which are significantly more activated due to the strong electron-withdrawing nature of the pentafluorophenyl group. While higher reactivity can lead to faster coupling, it can also increase the propensity for side reactions and hydrolysis. thieme-connect.degoogle.com
Comparative studies have shown that the choice of the activating group influences reaction rates and the level of side product formation. For instance, while pentafluorophenyl esters of Fmoc-Asn-OH are effective for coupling, Fmoc-Gln-OPfp has been reported to be poorly soluble and exhibit poor coupling efficiency in certain conditions compared to other derivatives. google.comgoogle.com This suggests that the optimal activated ester can be dependent on the specific amino acid derivative and the reaction environment.
The Z-protecting group itself is relatively stable under typical active ester coupling conditions, distinguishing this compound from Fmoc-protected glutamine active esters (e.g., Fmoc-Gln-OSu), where the Fmoc group is base-labile and removed under different conditions compared to the acid-labile Z group. researchgate.netekb.eg This difference in protecting group lability allows for orthogonal protection strategies in peptide synthesis. researchgate.net
Applications of Z Gln Osu in Advanced Peptide and Bioconjugate Synthesis Research
Solution-Phase Peptide Synthesis Utilizing Z-Gln-OSu
Solution-phase peptide synthesis (LPPS) is a traditional method for peptide assembly, offering advantages such as the ability to handle larger scales and the potential for purification of intermediates at each step polypeptide.com. This compound is explicitly mentioned as being suitable for solution phase peptide synthesis sigmaaldrich.com. Active esters, including OSu esters, are popular and widely applied in solution synthesis due to their reactivity and the stability of the activated amino acid derivatives bachem.comthieme-connect.debachem.com.
Solid-Phase Peptide Synthesis (SPPS) Applications of this compound
Solid-phase peptide synthesis (SPPS) is a widely used method for peptide assembly, offering advantages in terms of automation and simplified purification steps compared to solution phase synthesis bachem.compeptide.combiosynth.com. SPPS typically relies on temporary Nα-protection (commonly Fmoc or Boc) and permanent side-chain protection peptide.combiosynth.com.
Integration of this compound into Fmoc/tBu and Boc/Bzl SPPS Protocols
The integration of this compound into standard Fmoc/tBu and Boc/Bzl SPPS protocols is not commonly described in the provided search results as the primary method for glutamine incorporation. Standard Fmoc-SPPS protocols typically utilize Fmoc-protected amino acids with acid-labile side-chain protection (tBu strategy), and the Fmoc group is removed by base (e.g., piperidine) peptide.combiosynth.com. Boc-SPPS protocols use Boc-protected amino acids with benzyl-based side-chain protection (Bzl strategy), and the Boc group is removed by acid (e.g., TFA) peptide.combiosynth.com.
This compound features a Z group for Nα-protection, which is typically removed by catalytic hydrogenation or strong acids bachem.comsigmaaldrich.comalchemyst.co.uk. These cleavage conditions are generally not compatible with the repetitive deprotection cycles used in standard Fmoc or Boc SPPS. Furthermore, in SPPS, unprotected glutamine derivatives like Fmoc-Gln-OH or Boc-Gln-OH can exhibit poor solubility in common SPPS solvents such as DMF and DCM, leading to inefficient coupling google.comuwec.edu. This often necessitates the use of side-chain protected glutamine derivatives, such as Fmoc-Gln(Trt)-OH or Fmoc-Gln(Tmob)-OH, in Fmoc-SPPS to improve solubility and coupling efficiency google.comuwec.edu.
While Z-OSu activated amino acids are used in peptide synthesis bachem.comthieme-connect.de, the prevalent use of this compound specifically within standard Fmoc/tBu or Boc/Bzl SPPS protocols for routine glutamine incorporation is not strongly supported by the provided search results. Its application in SPPS, if any, might be limited to specific strategies or the synthesis of protected fragments for convergent approaches.
This compound in the Synthesis of Modified Peptides and Peptidomimetics
Z-protected amino acid N-hydroxysuccinimide esters, including this compound, serve as valuable building blocks in the synthesis of peptides and peptidomimetics. The OSu ester is an activated form of the carboxyl group, readily reactive with primary amines to form stable amide bonds, a fundamental reaction in peptide coupling papyrusbio.comthermofisher.com. The Z group provides temporary protection of the Nα-amino group during stepwise peptide elongation, preventing unwanted reactions. bachem.com
While general procedures for peptide synthesis using Z-protected amino acid OSu esters are well-established, specific research highlights their utility in creating modified peptides and peptidomimetics. For instance, activated O-succinimidyl esters of N-Boc dipeptides have been used in the synthesis of bicyclo-based scaffolds for peptidomimetic chemistry nih.gov. The Z group itself is commonly used for N-terminal modifications in peptide synthesis rssynthesis.com. In one study, Cbz-L-Ala-OSu was used to couple with a deprotected peptide fragment, demonstrating the role of Z-amino acid OSu esters in assembling peptide chains that may lead to modified structures or peptidomimetics nih.govnih.govresearchgate.net. Peptidomimetics are designed to mimic the biological activity of natural peptides while often possessing improved properties like enhanced metabolic stability or bioavailability frontiersin.org. The incorporation of specific amino acid derivatives, such as those protected with the Z group and activated as OSu esters, is crucial in constructing these modified structures.
Exploration of this compound in Bioconjugation and Protein Modification Methodologies
Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, is a powerful technique in biological research and therapeutic development. Proteins, with their diverse functional groups, are frequent targets for modification. thermofisher.com NHS esters, due to their reactivity with primary amines, are widely used reagents in bioconjugation strategies. papyrusbio.comthermofisher.com Primary amines are found at the N-terminus and in the side chains of lysine (B10760008) residues in proteins. papyrusbio.comthermofisher.com
While the primary amide side chain of glutamine is less reactive towards NHS esters compared to primary amines, this compound's structure suggests potential roles in bioconjugation and protein modification, either as a reactive species targeting amines or as a component in more complex strategies involving glutamine residues.
N-Terminal Protein Labeling and Conjugation Strategies
N-terminal protein labeling is a valuable technique for studying protein function, localization, and interactions. NHS esters can react with the N-terminal alpha-amine of a protein. nih.govmdpi.com However, a challenge with using simple NHS esters for N-terminal labeling is their simultaneous reactivity with lysine side chains, leading to heterogeneous products. nih.govfishersci.ca
Achieving selective N-terminal labeling often requires specific strategies, such as controlling the reaction pH to favor the lower pKa of the N-terminal amine or utilizing enzymatic methods mdpi.comfishersci.ca. While this compound's OSu ester moiety is capable of reacting with amines, its direct and selective application solely for N-terminal protein labeling is not explicitly detailed in the provided research snippets. However, the principle of using activated esters like OSu for N-terminal modification of peptides and proteins is a established technique mdpi.comfishersci.ca.
Site-Selective Chemical Cross-Linking Reactions
Site-selective chemical cross-linking is used to capture and study molecular interactions, particularly protein-protein interactions. This involves introducing covalent bonds between specific residues or sites on biomolecules. Various chemical cross-linkers have been developed that target different amino acid residues. osu.edunih.gov
Enzymatic methods, such as those employing transglutaminases, offer a way to achieve site-selective modification by targeting specific amino acid residues like glutamine. Transglutaminases catalyze the formation of an amide bond between the glutamine side chain and a primary amine. mdpi.comacs.orgpapyrusbio.com This enzymatic approach has been used for site-specific protein conjugation, including the modification of antibodies at conserved glutamine residues. acs.orgnih.gov While this compound contains a glutamine residue, its role in site-selective cross-linking would likely be indirect, perhaps as a building block for synthesizing a cross-linking agent or a probe used in conjunction with enzymatic methods targeting glutamine. Genetically encoded methods incorporating unnatural amino acids have also been developed for site-specific cross-linking. escholarship.orgnih.gov
Development of Chemical Probes and Reagents
Chemical probes and reagents are essential tools for investigating biological processes and structures. These molecules often incorporate reactive functional groups that allow them to interact with specific biomolecules. The NHS ester moiety present in this compound is a common functional group used in the development of amine-reactive chemical probes. papyrusbio.comthermofisher.com Such probes can be used for labeling proteins and other biomolecules containing primary amines. papyrusbio.comthermofisher.com
Analytical and Computational Approaches in Z Gln Osu Research
Monitoring Reaction Progress in Z-Gln-OSu Mediated Couplings
Monitoring the progress of reactions involving this compound is crucial for optimizing yields and minimizing side products. This is typically achieved through chromatographic and mass spectrometric methods.
Chromatographic Techniques for Reaction Analysis
Chromatographic techniques are widely employed to separate and quantify reactants, intermediates, and products in reactions involving activated esters like this compound. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a common method for monitoring reaction progress and purifying peptides synthesized using activated amino acid esters. google.comiaea.org For instance, RP-HPLC using a C18 column with a gradient of acetonitrile (B52724) in a buffer is a typical approach for monitoring peptide synthesis reactions. google.com Absorbance at wavelengths like 220 nm (for peptide bonds) or 280 nm (for aromatic amino acids) is often used for detection and quantification by integrating peak areas relative to standards. google.com HPLC analysis can reveal the presence of side products, such as those arising from unintended reactions, and help assess the purity of the desired product. ub.edu
Mass Spectrometric Analysis of Intermediates and Products
Mass spectrometry (MS) is an indispensable tool for identifying and characterizing intermediates and products in reactions involving this compound. ub.edursc.orgrsc.orgmdpi.com Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are frequently used techniques. beilstein-journals.orgrsc.org MS analysis can confirm the molecular weight of the desired product and help identify impurities or side products by their characteristic m/z values. rsc.orgtandfonline.comtandfonline.com Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of ions, which is particularly useful for determining the sequence of peptides or identifying the site of modification when this compound is used in conjugation reactions. nih.govosu.edu For example, characteristic fragmentation patterns in MS/MS can help determine the linkage modes in peptides. tandfonline.comtandfonline.com LC-MS/MS, which combines the separation power of liquid chromatography with the identification capabilities of tandem mass spectrometry, is a powerful method for comprehensive analysis of reaction mixtures, allowing for the simultaneous detection and quantification of multiple components. mdpi.comnih.govresearchgate.net
Computational Modeling of this compound Reactivity and Reaction Pathways
Computational chemistry provides valuable insights into the reactivity of this compound and the mechanisms of reactions it participates in. mtu.eduoregonstate.edu
Quantum Chemical Studies of Transition States
Quantum chemical methods, such as ab initio methods and Density Functional Theory (DFT), are used to study the electronic structure and energetics of molecules. These methods can be applied to investigate the transition states of reactions involving this compound, providing details about the energy barrier and the molecular geometry at the highest energy point along the reaction pathway. Understanding the transition state is crucial for elucidating the reaction mechanism and predicting reaction rates. Computational studies can help determine how the structure of this compound influences its reactivity as an activated ester.
Prediction of Selectivity and Side Reaction Propensity
Computational tools can be used to predict the selectivity of reactions involving this compound, particularly when multiple reactive sites are present in the other reactant. rsc.org For example, in the context of peptide synthesis or protein modification, this compound is designed to react with primary amines. However, activated esters can potentially react with other nucleophilic functional groups like hydroxyl or thiol groups, leading to undesired side products. rsc.org Computational modeling can assess the relative energy barriers for reactions at different sites, helping to predict the preferred reaction pathway and the likelihood of side reactions. pnas.org This information is valuable for designing reaction conditions that favor the desired product and minimize the formation of impurities. Computational methods can also contribute to understanding factors that influence the stability of the activated ester and the resulting linkages, which is important for applications like antibody-drug conjugates where premature cleavage of the linker-payload is undesirable. rsc.org
Challenges and Future Directions in Z Gln Osu Research
Development of Novel Synthetic Routes for Z-Gln-OSu with Enhanced Efficiency and Sustainability
Current synthetic routes for activated amino acid derivatives like this compound often involve multiple steps and the use of hazardous reagents and solvents, raising concerns about efficiency and environmental impact. Research into novel synthetic methodologies for this compound is crucial to address these limitations. This includes exploring greener chemistry approaches, such as the use of more benign solvents, catalytic methods, and potentially biocatalytic routes. bingol.edu.tracs.org
Developing more atom-economical syntheses that minimize waste generation is a key focus. acs.org While traditional methods using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in conjunction with N-hydroxysuccinimide are effective, they can produce stoichiometric amounts of byproducts that are difficult to remove. wiley-vch.de Novel approaches might involve exploring alternative activating groups or coupling reagents that lead to more readily separable or less toxic byproducts. acs.org Furthermore, the development of continuous flow processes could offer advantages in terms of reaction control, safety, and scalability for this compound synthesis, contributing to enhanced efficiency and sustainability.
Exploration of this compound in Automated and High-Throughput Synthetic Systems
Automated and high-throughput synthesis platforms have revolutionized peptide and organic synthesis by enabling rapid parallel synthesis and screening. peptide.comnih.govnih.gov this compound, as a standard activated amino acid building block, is compatible with many automated solid-phase peptide synthesis (SPPS) protocols. peptide.com However, optimizing its use within these systems presents ongoing challenges and opportunities.
Ensuring efficient coupling within short cycle times required for high-throughput synthesis is critical. nih.gov This involves understanding and mitigating factors that might slow down the reaction or lead to incomplete coupling, such as reagent concentration, temperature, and the nature of the resin and peptide sequence. peptide.com Furthermore, the stability of this compound under the conditions of automated synthesis, including repeated deprotection and washing steps, needs to be carefully considered and potentially improved. peptide.com Future research could focus on developing formulations or modified forms of this compound that enhance its stability and reactivity in automated systems, allowing for faster and more reliable synthesis of complex glutamine-containing peptides and molecules. nih.govnih.gov
Addressing Remaining Challenges in Stereocontrol and Side-Reaction Mitigation
Maintaining stereochemical integrity at the α-carbon of amino acids during activation and coupling is paramount in peptide synthesis to avoid epimerization. uva.nl While activated esters like this compound are generally less prone to epimerization compared to other activated forms, it remains a potential issue, particularly under certain reaction conditions or with specific sequences. uva.nl Research is needed to fully understand the factors influencing epimerization when using this compound and to develop strategies for its complete suppression. This could involve exploring additives, alternative bases, or modified coupling protocols.
Side reactions, such as the formation of diketopiperazines, particularly during the coupling of the second amino acid in SPPS, or the acylation of unintended nucleophilic sites, can reduce yield and purity. wiley-vch.de For glutamine, the potential for side reactions involving the side-chain amide group needs to be considered. While the Cbz group on the α-amine provides protection, the side-chain amide is a potential site for undesired reactions under harsh conditions. wiley-vch.de Future research should investigate the propensity of this compound to participate in such side reactions and develop methods to minimize them, potentially through the use of temporary protecting groups on the side-chain amide or by optimizing reaction conditions.
Expanding the Scope of Bioconjugation Applications Beyond Current Methodologies
Bioconjugation, the covalent attachment of small molecules, peptides, or proteins to biomolecules, is a rapidly growing field with applications in diagnostics, therapeutics, and biological probes. This compound, with its activated ester functionality, is a suitable building block for introducing glutamine residues that can serve as attachment points for bioconjugation, particularly through reactions involving the side-chain amide or subsequent modifications of the incorporated glutamine. google.com
Current bioconjugation methodologies often rely on reactions with lysine (B10760008) or cysteine residues, which may be abundant and non-specific. google.com Expanding the scope of bioconjugation to target glutamine residues specifically could offer greater control over the site of modification, leading to more homogeneous and well-defined bioconjugates. Research is needed to develop novel conjugation strategies that selectively react with glutamine residues incorporated via this compound under mild, biocompatible conditions. nih.gov This could involve exploring enzymatic approaches, such as transglutaminases, which naturally catalyze the formation of isopeptide bonds between glutamine and lysine residues, or developing new chemical handles that are specific for the glutamine side chain. google.comnih.gov Furthermore, integrating this compound into strategies for creating site-specific protein modifications through techniques like genetic code expansion could open up new avenues for creating functionalized proteins with tailored properties. nih.govacs.org
Integration with Chemoenzymatic Synthesis Approaches for Glutamine-Containing Peptides
Chemoenzymatic synthesis, which combines the power of chemical synthesis with the specificity of enzymatic reactions, offers a promising approach for the efficient and sustainable production of peptides and complex molecules. google.com Integrating the use of this compound with enzymatic methods for the synthesis of glutamine-containing peptides holds significant potential.
Enzymes such as proteases or ligases can catalyze peptide bond formation with high specificity and under mild conditions, potentially reducing the need for extensive protecting group strategies and minimizing side reactions. nih.gov Research could focus on identifying or engineering enzymes that can efficiently utilize this compound or peptides containing this compound as substrates for ligation or modification reactions. sci-hub.se This could involve developing enzymatic methods for coupling this compound to other amino acids or peptide fragments, or using enzymes to selectively modify the glutamine residue after its incorporation into a peptide chain using chemical synthesis. google.comgoogle.com Chemoenzymatic approaches could be particularly valuable for the synthesis of challenging sequences or modified peptides containing glutamine, offering a more sustainable and efficient alternative to purely chemical methods. google.comsci-hub.segoogle.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Z-Gln-OSu, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of this compound typically involves coupling Z-protected glutamine (Z-Gln) with N-hydroxysuccinimide (OSu) using carbodiimide-based reagents like DCC or EDC. Key steps include:
- Activation : React Z-Gln with OSu in anhydrous conditions, using a molar ratio of 1:1.2 to ensure complete activation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
- Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using H NMR (e.g., characteristic succinimide protons at δ 2.8–3.0 ppm) .
- Yield Optimization : Adjust reaction temperature (0–25°C) and solvent polarity (DMF vs. THF) to minimize side reactions like racemization.
Q. How should researchers characterize this compound to ensure reproducibility across studies?
- Methodological Answer : Reproducible characterization requires:
- Spectroscopic Consistency : Compare NMR (H, C) and IR spectra with published data (e.g., carbonyl stretches at ~1740 cm).
- Chromatographic Standards : Use a reference sample in HPLC/LC-MS to verify retention times and mass-to-charge ratios (expected [M+H] ~423.4).
- Documentation : Report solvent systems, instrument parameters (e.g., NMR frequency, LC column type), and batch-to-batch variability in supplementary materials .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in peptide synthesis to prevent undesired side reactions?
- Methodological Answer : Advanced experimental design must address:
- Racemization Risk : Use low-temperature conditions (0–4°C) and additives like HOBt to suppress base-catalyzed racemization during coupling.
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) if aminolysis byproducts are observed; switch to dichloromethane or THF.
- Stoichiometric Control : Limit excess reagents (e.g., >1.2 eq. of this compound) to reduce dipeptide formation.
- Validation : Perform MALDI-TOF MS post-synthesis to detect truncation products .
Q. How can researchers resolve contradictions in reported solubility or stability profiles of this compound?
- Methodological Answer : Contradictory data often arise from environmental factors. To resolve discrepancies:
- Systematic Testing : Conduct stability assays under varying conditions (pH 4–9, 4–37°C) and monitor degradation via TLC or LC-MS.
- Comparative Analysis : Replicate prior studies’ protocols (e.g., storage in DMSO vs. dry powder) to identify critical variables.
- Meta-Analysis : Use systematic review principles to aggregate data from peer-reviewed studies, excluding non-standardized reports (e.g., lacking humidity control) .
Q. What strategies are recommended for troubleshooting low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Low efficiency may stem from:
- Resin Swelling : Pre-swell resins (e.g., Wang resin) in DCM for 1 hour before activation.
- Activation Time : Extend reaction time (2–4 hours) for sterically hindered residues.
- Byproduct Interference : Use scavengers (e.g., DIEA) to neutralize carbodiimide byproducts.
- Quantitative Monitoring : Perform Kaiser tests or FT-IR analysis of resin-bound intermediates to track coupling progress .
Data Analysis and Reporting
Q. How should researchers structure supplementary data for studies involving this compound to meet journal standards?
- Methodological Answer : Follow guidelines such as:
- Primary Data : Include raw NMR spectra (FID files), HPLC chromatograms, and mass spectra in machine-readable formats.
- Experimental Replicates : Report triplicate measurements for purity, yield, and biological activity.
- Metadata : Document lot numbers, supplier details, and storage conditions for reproducibility .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound-based pharmacological assays?
- Methodological Answer : Use:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters.
- Outlier Detection : Employ Grubbs’ test or ROUT method to exclude anomalous data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
